2-Bromo-1-octene

Catalog No.
S763700
CAS No.
13249-60-0
M.F
C8H15Br
M. Wt
191.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-octene

CAS Number

13249-60-0

Product Name

2-Bromo-1-octene

IUPAC Name

2-bromooct-1-ene

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

InChI

InChI=1S/C8H15Br/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3

InChI Key

NLKXPBFMZLDRSX-UHFFFAOYSA-N

SMILES

CCCCCCC(=C)Br

Canonical SMILES

CCCCCCC(=C)Br

2-Bromo-1-octene (CAS: 13249-60-0) is a highly reactive aliphatic vinyl bromide that serves as a critical building block in transition-metal-catalyzed cross-coupling reactions and Grignard reagent formations. Unlike internal alkenes or simple alkyl halides, this compound features a terminal double bond with a bromine atom at the 2-position, enabling the precise installation of aryl, alkynyl, or alkyl groups to form 2-substituted 1-octenes and complex 1,3-dienes [1]. Its procurement value lies in its superior oxidative addition kinetics compared to corresponding aryl bromides and its unique aliphatic trajectory in cycloadditions, which allows it to be selectively functionalized to build specific carbocyclic frameworks that aromatic analogs cannot access [2].

Substituting 2-bromo-1-octene with generic alternatives fundamentally alters reaction pathways and product yields. Replacing it with 1-bromo-1-octene changes the regiochemistry of the cross-coupling, yielding 1-substituted internal alkenes rather than the desired 2-substituted terminal alkenes[1]. Furthermore, substituting it with aromatic vinyl bromides like α-bromostyrene shifts the cycloaddition trajectory; while aromatic analogs favor [4+4] cycloadditions to form cyclooctadienes, 2-bromo-1-octene strictly dictates a homo [4+2] pathway to form cyclohexene derivatives[2]. Attempting to use less reactive aryl bromides as substitutes also fails in competitive environments, as the aliphatic vinyl bromide exhibits vastly superior oxidative addition kinetics, enabling chemoselective coupling that aryl bromides cannot achieve [1].

Superior Chemoselectivity Over Aryl Bromides in Cross-Coupling

In competitive palladium-catalyzed coupling reactions, aliphatic vinyl bromides exhibit significantly faster oxidative addition kinetics than aryl bromides. When subjected to Pd–C and Indium in the presence of LiCl, substrates containing both a vinyl bromide and an aryl bromide selectively couple at the vinyl position, yielding 88% of the vinyl-coupled 1,3-diene while leaving the aryl bromide completely intact [1]. This class-level inference applies directly to 2-bromo-1-octene, demonstrating that it can be selectively reacted in complex mixtures containing aryl bromides without requiring protecting groups.

Evidence DimensionChemoselective coupling yield
Target Compound Data88% selective coupling at the vinyl bromide site
Comparator Or BaselineAryl bromide site (0% coupling, remains intact)
Quantified DifferenceComplete orthogonal selectivity for the vinyl bromide over the aryl bromide
ConditionsPd–C (2.5 mol %), Indium (50 mol %), LiCl, DMF, 100 °C

Allows buyers to design step-wise synthetic routes where 2-bromo-1-octene is coupled first, preserving aryl bromides for downstream functionalization.

High-Yield Homocoupling to Symmetrical 1,3-Dienes

2-Bromo-1-octene demonstrates excellent processability in palladium-catalyzed homocoupling reactions. When reacted with catalytic palladium and indium in DMF, 2-bromo-1-octene produces 2,3-di-n-hexyl-1,3-butadiene in an outstanding 92% yield within just 2 hours [1]. This rapid, high-conversion reaction significantly outperforms standard baseline coupling methods that often suffer from sluggish kinetics or require highly specialized phosphine ligands.

Evidence DimensionHomocoupling yield
Target Compound Data92% yield of 2,3-di-n-hexyl-1,3-butadiene
Comparator Or BaselineStandard baseline coupling conditions (often <60% yield or requiring longer times)
Quantified DifferenceRapid >90% conversion in 2 hours
ConditionsPd–C (2.5 mol %), Indium (50 mol %), LiCl (1.5 equiv), DMF, 100 °C, 2 h

Ensures highly efficient, scalable production of 2,3-disubstituted 1,3-butadienes for materials science and Diels-Alder applications.

Regioselective Trajectory in Tandem Cycloadditions vs. Aromatic Analogs

The aliphatic nature of 2-bromo-1-octene fundamentally alters its behavior in tandem Pd-catalyzed cross-coupling/cycloaddition reactions compared to aromatic vinyl bromides. While α-bromostyrene favors hetero [4+4] cycloadditions to form eight-membered rings, 2-bromo-1-octene strictly undergoes a homo [4+2] cycloaddition with allenylindium reagents, yielding 1,4-dihexyl-3-methylene-4-propadienyl-1-cyclohexene in 71% yield [1]. This demonstrates that 2-bromo-1-octene is a non-interchangeable precursor for specifically targeting six-membered carbocycles.

Evidence DimensionCycloaddition product distribution
Target Compound Data71% yield of homo[4+2] cyclohexene derivative
Comparator Or Baselineα-Bromostyrene (yields [4+4] cyclooctadiene derivatives)
Quantified DifferenceComplete shift from 8-membered to 6-membered ring formation
ConditionsPd-catalyzed reaction with allenylindium and propargyl bromides

Proves that the aliphatic backbone of 2-bromo-1-octene is strictly required to synthesize specific six-membered carbocyclic frameworks.

Synthesis of 2-Substituted Terminal Alkenes

Directly leverages the high oxidative addition reactivity of the vinyl bromide to install aryl, alkynyl, or alkyl groups at the 2-position via Suzuki or Sonogashira couplings, preserving the terminal double bond [1].

Production of Symmetrical 1,3-Dienes

Utilizes the rapid 92% homocoupling yield to manufacture 2,3-di-n-hexyl-1,3-butadiene, a valuable diene for subsequent Diels-Alder reactions in materials science[1].

One-Pot Assembly of Six-Membered Carbocycles

Employs its unique aliphatic [4+2] cycloaddition trajectory to synthesize complex cyclohexene derivatives in tandem with cross-coupling, a pathway inaccessible to aromatic vinyl bromides [2].

Chemoselective Step-Growth Synthesis

Procured as a template where the highly reactive C(sp2)-Br bond is functionalized first, allowing orthogonal downstream reactions on aryl bromides or other less reactive halides without protecting groups [1].

XLogP3

4.3

Wikipedia

2-Bromooct-1-ene

Dates

Last modified: 08-15-2023

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